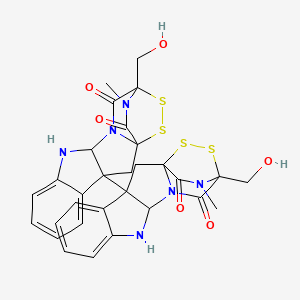
毛霉素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chaetocin is a natural product isolated from fungi of the Chaetomium species. It belongs to the class of epipolythiodiketopiperazines, which are known for their diverse biological activities, including cytostatic and anticancer properties . Chaetocin has gained significant attention due to its potent antimyeloma activity and its ability to inhibit histone lysine methyltransferases .
科学研究应用
Chaetocin has a wide range of scientific research applications:
作用机制
Target of Action
Chaetocin primarily targets the histone methyltransferase SUV39H1 . SUV39H1 is a member of the histone-lysine methyltransferase family, which plays a crucial role in the regulation of chromatin structure and gene expression .
Mode of Action
Chaetocin interacts with its target, SUV39H1, by inhibiting its activity . This inhibition leads to a decrease in the methylation of histone H3 at lysine 9 (H3K9me3), a marker of heterochromatin . The decrease in H3K9me3 levels can lead to changes in chromatin structure and gene expression .
Biochemical Pathways
Chaetocin affects multiple signaling pathways related to tumor initiation and progression . It induces cancer cell apoptosis (both intrinsic and extrinsic), enhances autophagy, induces cell cycle arrest, and inhibits tumor angiogenesis, invasion, and migration .
Pharmacokinetics
It is known that chaetocin can be taken up by cells and exert its effects intracellularly .
Result of Action
Chaetocin’s action results in the suppression of the growth and proliferation of various tumor cells . It induces apoptosis and autophagy in cancer cells, leading to cell death . Additionally, it can induce cell cycle arrest and inhibit tumor angiogenesis, invasion, and migration .
Action Environment
It is known that chaetocin’s anticancer effects can be enhanced by the inhibition of autophagy , suggesting that cellular and molecular contexts can influence its efficacy.
生化分析
Biochemical Properties
Chaetocin has been reported as inhibitors against lysine-specific histone methyltransferases SUV39 family such as SUV39H1, which could efficiently down-regulate histone H3 lysine 9 tri-methylation (H3K9me3) on pericentric heterochromatin . This interaction with enzymes and proteins plays a significant role in its biochemical reactions.
Cellular Effects
In vitro, Chaetocin treatment significantly inhibited the proliferation of Vascular Smooth Muscle Cells (VSMCs) in a concentration- and time-dependent manner . It also suppressed the migration of VSMCs . Moreover, Chaetocin treatment induced a contractile phenotype in VSMCs by increasing α-SMA and SM22α expression .
Molecular Mechanism
Chaetocin exerts its effects at the molecular level by interacting with the human SUV39H1 chromodomain (CD) and HP1 chromoshadow domain (CSD) . It also attenuates the accumulation of H3K9me3 on VSMCs contractile gene promoters, which promotes the expression of α-SMA and SM22α .
Temporal Effects in Laboratory Settings
Over time, Chaetocin treatment decreased the H3K9me3 expression, diminished atherosclerotic plaque formation, and increased plaque stability by decreasing necrotic core area and lipid accumulation and increasing collagen content and contractile VSMC phenotype .
Metabolic Pathways
Its interaction with histone methyltransferases suggests it may play a role in epigenetic regulation .
准备方法
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with the cyclization of amino acids to form the diketopiperazine ring, followed by oxidation to introduce the disulfide bridge . Reaction conditions often involve the use of strong oxidizing agents and specific catalysts to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of chaetocin is primarily based on fermentation processes using Chaetomium species fungi . The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of chaetocin . Post-fermentation, the compound is extracted and purified using chromatographic techniques .
化学反应分析
Types of Reactions: Chaetocin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize chaetocin.
Reduction: Reducing agents like sodium borohydride can reduce the disulfide bridge in chaetocin.
Substitution: Nucleophilic substitution reactions can occur at the diketopiperazine ring, often using reagents like alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of chaetocin with modified biological activities .
相似化合物的比较
Chaetocin is compared with other epipolythiodiketopiperazines such as gliotoxin and sporidesmin . While all these compounds share a similar chemical structure, chaetocin is unique in its potent antimyeloma activity and selective inhibition of histone lysine methyltransferases . Other similar compounds include:
Gliotoxin: Known for its immunosuppressive and antifungal properties.
Sporidesmin: Noted for its toxic effects on livestock.
Chaetocin’s unique combination of biological activities makes it a valuable compound for further research and potential therapeutic applications .
属性
CAS 编号 |
28097-03-2 |
|---|---|
分子式 |
C30H28N6O6S4 |
分子量 |
696.8 g/mol |
IUPAC 名称 |
(1S,3R,14S)-14-(hydroxymethyl)-3-[(1S,3R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C30H28N6O6S4/c1-33-21(39)27-11-25(15-7-3-5-9-17(15)31-19(25)35(27)23(41)29(33,13-37)45-43-27)26-12-28-22(40)34(2)30(14-38,46-44-28)24(42)36(28)20(26)32-18-10-6-4-8-16(18)26/h3-10,19-20,31-32,37-38H,11-14H2,1-2H3/t19?,20?,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
PZPPOCZWRGNKIR-SCXPTGBVSA-N |
SMILES |
CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
手性 SMILES |
CN1C(=O)[C@@]23C[C@]4(C(N2C(=O)[C@@]1(SS3)CO)NC5=CC=CC=C54)[C@]67C[C@]89C(=O)N([C@](C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
规范 SMILES |
CN1C(=O)C23CC4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C |
外观 |
Solid powder |
Key on ui other cas no. |
28097-03-2 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Chaetocin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















